molecular formula C19H13N3O5S B12674284 (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone CAS No. 94030-78-1

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone

Katalognummer: B12674284
CAS-Nummer: 94030-78-1
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: GQJMBYHJULRYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is an organic compound that features a complex structure with multiple functional groups, including amino, nitro, thio, and ketone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: Conversion of nitro groups to amino groups.

    Thioether Formation: Formation of the thioether linkage between the aromatic rings.

    Ketone Formation: Introduction of the ketone group through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Amino-4-nitrophenyl)thio derivatives: Compounds with similar thioether linkages and functional groups.

    Phenyl ketones: Compounds with similar ketone functionalities but different substituents on the aromatic rings.

Uniqueness

(2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

94030-78-1

Molekularformel

C19H13N3O5S

Molekulargewicht

395.4 g/mol

IUPAC-Name

[2-(2-amino-4-nitrophenyl)sulfanyl-5-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C19H13N3O5S/c20-16-11-14(22(26)27)7-9-18(16)28-17-8-6-13(21(24)25)10-15(17)19(23)12-4-2-1-3-5-12/h1-11H,20H2

InChI-Schlüssel

GQJMBYHJULRYJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.